7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9982918
InChI: InChI=1S/C19H18N6O/c26-18-15-12-21-19-22-17(13-6-9-20-10-7-13)23-25(19)16(15)8-11-24(18)14-4-2-1-3-5-14/h6-12,14H,1-5H2
SMILES: C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5
Molecular Formula: C19H18N6O
Molecular Weight: 346.4 g/mol

7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC9982918

Molecular Formula: C19H18N6O

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C19H18N6O
Molecular Weight 346.4 g/mol
IUPAC Name 11-cyclohexyl-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C19H18N6O/c26-18-15-12-21-19-22-17(13-6-9-20-10-7-13)23-25(19)16(15)8-11-24(18)14-4-2-1-3-5-14/h6-12,14H,1-5H2
Standard InChI Key GPXNSAFQEPMPIR-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5
Canonical SMILES C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5

Introduction

Overview of the Compound

Chemical Name:
7-Cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one

Molecular Formula:
C19_{19}H18_{18}N6_{6}O

Molecular Weight:
346.4 g/mol

CAS Number:
945180-64-3

This compound belongs to the class of pyrido[3,4-e] triazolo[1,5-a]pyrimidines. It is a heterocyclic aromatic compound characterized by its fused triazolo-pyrimidine and pyridine rings, with a cyclohexyl group and a pyridin-4-yl substituent at specific positions.

Synthesis Pathways

Although specific synthesis routes for this compound are not detailed in the available data, related triazolo-pyrimidine derivatives are typically synthesized through multi-step processes involving:

  • Cyclization Reactions: Formation of the triazolo-pyrimidine core via cyclization of precursors containing pyrimidinone and triazole functionalities.

  • Substitution Reactions: Introduction of functional groups like cyclohexyl and pyridinyl through nucleophilic substitution or coupling reactions.

  • Optimization Steps: Purification and characterization using techniques like NMR spectroscopy and mass spectrometry.

For example, similar compounds have been synthesized by reacting substituted pyrazoles with electrophilic agents followed by condensation with pyrimidinones .

Biological Activity and Applications

While no specific biological studies on this compound are available in the provided data, structurally related compounds within the pyrido-triazolo-pyrimidine family are known for diverse pharmacological properties:

  • Anti-mycobacterial Activity: Compounds with similar frameworks have shown inhibitory effects on mycobacterial ATP synthase, making them potential candidates for tuberculosis treatment .

  • Anticancer Potential: Pyrido-triazolo-pyrimidines have been studied for their antiproliferative activities against cancer cell lines by inducing apoptosis or inhibiting kinases involved in cell cycle regulation .

  • Antiviral Activity: Some derivatives target viral polymerases, such as influenza A virus polymerase, by binding to critical interfaces .

Given its nitrogen-rich heterocyclic structure and aromatic substituents, 7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one may exhibit similar bioactivities.

Research Implications

The compound's unique structure suggests potential applications in medicinal chemistry:

  • Drug Discovery: Its tricyclic scaffold could serve as a lead structure for designing kinase inhibitors or antimicrobial agents.

  • Structure–Activity Relationship (SAR) Studies: Modifications at the cyclohexyl or pyridinyl positions may enhance potency or selectivity toward specific biological targets.

Further experimental studies are necessary to evaluate its pharmacokinetics, toxicity profile, and therapeutic efficacy.

Comparative Analysis with Related Compounds

Feature7-Cyclohexyl DerivativeRelated Pyrido-Triazolo Compounds
Core StructurePyrido[3,4-e] triazolo-pyrimidineSimilar
SubstituentsCyclohexyl and pyridin-4-yl groupsVariable (e.g., phenyl, alkyl groups)
Known ActivitiesNot yet reportedAntimicrobial, anticancer
Synthetic ComplexityModerateModerate to High

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